

# A Researcher's Guide to SWI5 Antibodies: A Comparative Analysis

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For researchers in cell biology, oncology, and drug development, the selection of a highly specific and efficient antibody is paramount for the accurate detection and characterization of the SWI5 protein, a key player in DNA repair and homologous recombination. This guide provides a comparative overview of commercially available SWI5 antibodies, summarizing their performance in various applications based on manufacturer-provided data and available research.

## Performance Overview of SWI5 Antibodies

To aid in the selection of the most suitable SWI5 antibody for your specific research needs, the following table summarizes the key features and validated applications of antibodies from prominent suppliers. This information is compiled from publicly available datasheets and validation data.

Antibody (Supplier, Cat. No.)	Type	Host Species	Validated Applications	Quantitative Data Summary
Thermo Fisher Scientific, PA5-65950	Polyclonal	Rabbit	Immunocytochemistry/Immunofluorescence (ICC/IF)	Shows nuclear localization in U-2 OS cells.[1]
Atlas Antibodies, HPA052032	Polyclonal	Rabbit	Immunohistochemistry (IHC)	Demonstrates nuclear and cytoplasmic positivity in human testis tissue.
St John's Laboratory, STJ194616	Polyclonal	Rabbit	Western Blot (WB)	Validated for use in WB applications.
Abcam	-	-	ChIP-Seq	Offers a range of validated recombinant monoclonal antibodies.[2]
Various Suppliers	Polyclonal	Rabbit	ELISA, FITC Conjugated	Available for ELISA and as a FITC conjugated antibody for direct fluorescence detection.

## Key Experimental Applications and Methodologies

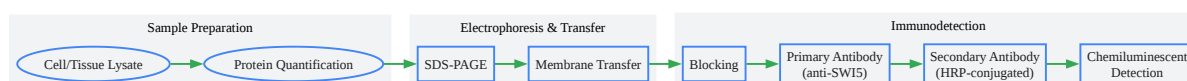
The efficiency of an antibody is best assessed through its performance in specific experimental contexts. Below are detailed protocols for common applications used to study SWI5, providing

a framework for experimental design and antibody validation.

## Western Blotting

Western blotting is a fundamental technique to detect the presence and relative abundance of SWI5 protein in cell or tissue lysates.

Experimental Workflow:



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Caption: Western Blotting workflow for SWI5 protein detection.

Protocol:

- **Sample Preparation:** Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
- **Gel Electrophoresis:** Separate 20-30 µg of protein lysate on a 10% SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the SWI5 primary antibody (e.g., St John's Laboratory, STJ194616) overnight at 4°C with gentle agitation. Optimal antibody dilution should be determined empirically.
- **Secondary Antibody Incubation:** Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection: After further washes, detect the protein using an enhanced chemiluminescence (ECL) substrate and image the blot.

## Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique to investigate the interaction of SWI5 with specific DNA sequences in the genome.

Experimental Workflow:



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Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.

Protocol:

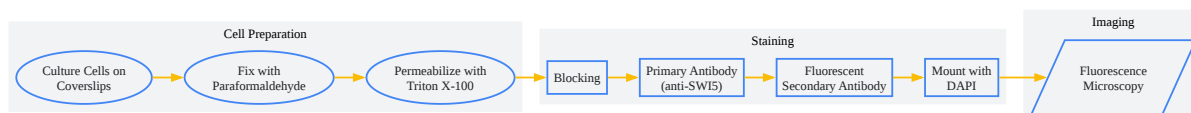
- Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.
- Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp by sonication.
- Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade SWI5 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
- Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

- DNA Purification: Purify the DNA using phenol:chloroform extraction or a commercial kit.
- Analysis: Analyze the purified DNA by qPCR with primers for specific target genes or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.

## Immunofluorescence (IF)

IF is used to visualize the subcellular localization of the SWI5 protein.

Experimental Workflow:



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Caption: Immunofluorescence staining workflow for SWI5 localization.

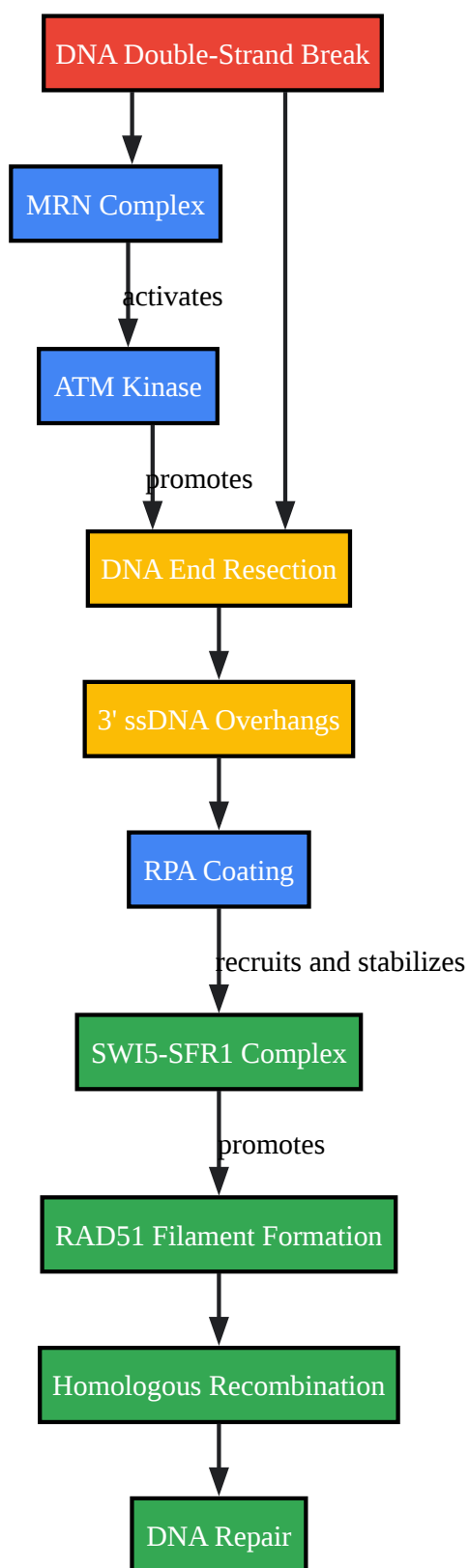
Protocol:

- Cell Culture and Fixation: Grow cells on coverslips, then fix with 4% paraformaldehyde.
- Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS.
- Blocking: Block non-specific antibody binding with 1% BSA in PBST.
- Primary Antibody Incubation: Incubate with the SWI5 primary antibody (e.g., Thermo Fisher Scientific, PA5-65950) for 1 hour at room temperature.<sup>[1]</sup>
- Secondary Antibody Incubation: Wash and then incubate with a fluorescently labeled secondary antibody in the dark.

- Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining and visualize using a fluorescence microscope.

## SWI5 Signaling Pathway

SWI5 is a component of the SWI5-SFR1 complex, which plays a crucial role in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.



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Caption: Role of SWI5-SFR1 complex in DNA double-strand break repair.

This guide provides a starting point for selecting and utilizing SWI5 antibodies. Researchers are encouraged to perform their own validation experiments to ensure the chosen antibody performs optimally in their specific experimental setup.

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## References

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